molecular formula C10H10ClNO2S B15322153 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbothioamide

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbothioamide

Cat. No.: B15322153
M. Wt: 243.71 g/mol
InChI Key: RGFARPCHYBJTJH-UHFFFAOYSA-N
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Description

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbothioamide is an organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a chloro group, a dioxepine ring, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbothioamide typically involves the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate reagent under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be achieved by reacting the intermediate compound with a thiocyanate reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in reactivity.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbothioamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
  • 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Uniqueness

Compared to similar compounds, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbothioamide

InChI

InChI=1S/C10H10ClNO2S/c11-7-4-6(10(12)15)5-8-9(7)14-3-1-2-13-8/h4-5H,1-3H2,(H2,12,15)

InChI Key

RGFARPCHYBJTJH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C2)C(=S)N)Cl)OC1

Origin of Product

United States

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